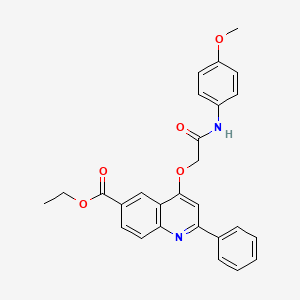

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

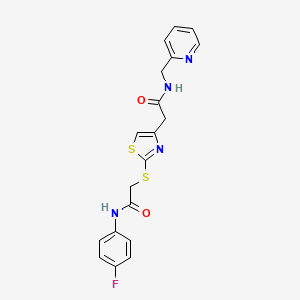

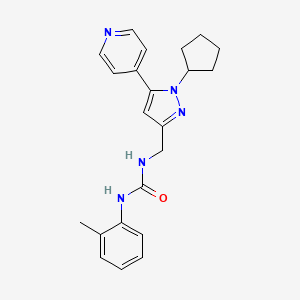

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide is an organic compound with the molecular formula C18H22N2O5S . It has a molecular weight of 378.443 .

Molecular Structure Analysis

The molecular structure of N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide consists of an ethanamide group attached to a phenyl ring, which is further connected to a sulfonyl group and a 2-(3,4-Dimethoxyphenyl)ethyl group .Physical And Chemical Properties Analysis

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide has a density of 1.3±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One significant area of research involving similar chemical structures is the synthesis of novel compounds and their evaluation for antimicrobial activity. Patel et al. (2011) conducted a study on the synthesis of chalcone derivatives, including compounds with structural similarities to N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide. These compounds demonstrated antimicrobial activity against various bacterial species, indicating their potential in developing new antimicrobial agents Patel, R. N., Nimavat, K., Vyas, K., & Patel, P. (2011).

Synthesis of Non-Natural Amino Acids

Another research avenue is the synthesis of novel amino acid derivatives. Monteiro, L. S., Kołomańska, J., & Suárez, A. C. (2010) described the synthesis of N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. This work contributes to the field of non-natural amino acids, which have applications in peptide synthesis and drug design Monteiro, L. S., Kołomańska, J., & Suárez, A. C. (2010).

Polyamide Synthesis

Research by Liaw, D., Liaw, B.-Y., & Yang, C.-M. (1999) focused on the synthesis of new polyamides using diamines with phenoxyphenyl and diphenylmethane segments. These polyamides were evaluated for their solubility, mechanical strength, and thermal properties, indicating their potential for high-performance materials Liaw, D., Liaw, B.-Y., & Yang, C.-M. (1999).

Catalytic Applications and Organic Synthesis

Studies also explore the catalytic applications of compounds with sulfonamide groups. For instance, Wu, K.-H., & Gau, H. (2003) investigated titanium(IV) complexes of N-sulfonylated β-amino alcohols for asymmetric diethylzinc additions to aldehydes. Their research provides insights into the role of electron-withdrawing and electron-donating substituents on catalytic efficiency and enantioselectivity Wu, K.-H., & Gau, H. (2003).

Propiedades

IUPAC Name |

N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-13(21)20-15-5-7-16(8-6-15)26(22,23)19-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12,19H,10-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQANRIKQDEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)

![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)

![({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate](/img/structure/B2709164.png)